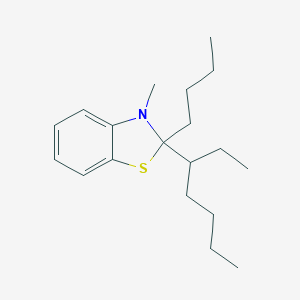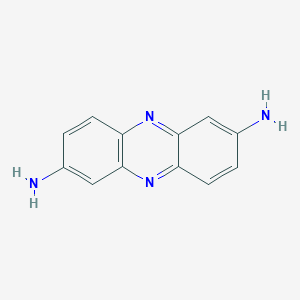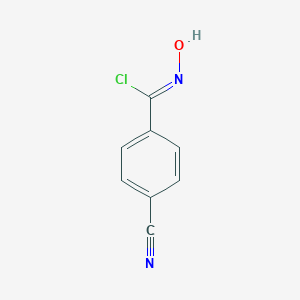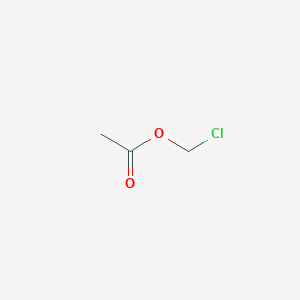
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, also known as BBMT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. BBMT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects:
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. In animal studies, 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to reduce inflammation and tumor growth, and to improve cognitive function in Alzheimer's disease models. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its diverse biological activities, which make it a promising candidate for various applications in scientific research. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a safe and effective compound for in vivo studies. However, one limitation of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its relatively complex synthesis method, which may limit its scalability for industrial applications.
Zukünftige Richtungen
There are several future directions for research on 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole. One area of interest is the development of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the use of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole as a plant growth regulator and pesticide in agriculture. Additionally, further studies are needed to elucidate the mechanism of action of 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole and to optimize its synthesis method for industrial applications.
Synthesemethoden
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be synthesized using a variety of methods, including the condensation of 2-aminobenzenethiol with heptanal and butyraldehyde. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is purified by column chromatography to obtain 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been studied for its potential applications in various fields of scientific research. In medicine, 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to exhibit significant anti-inflammatory and anti-tumor activities. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In agriculture, 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to exhibit significant antifungal and antibacterial activities. It has been found to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has also been studied for its potential use as a plant growth regulator and as a pesticide.
In material science, 2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been studied for its potential use as a corrosion inhibitor and as a dye for textile applications. It has been found to exhibit excellent corrosion inhibition properties for various metals, including steel and aluminum.
Eigenschaften
CAS-Nummer |
123768-36-5 |
|---|---|
Produktname |
2-Butyl-2-(3-heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole |
Molekularformel |
C19H31NS |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
2-butyl-2-heptan-3-yl-3-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C19H31NS/c1-5-8-12-16(7-3)19(15-9-6-2)20(4)17-13-10-11-14-18(17)21-19/h10-11,13-14,16H,5-9,12,15H2,1-4H3 |
InChI-Schlüssel |
UXHOUQUONLJVSN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1(N(C2=CC=CC=C2S1)C)CCCC |
Kanonische SMILES |
CCCCC(CC)C1(N(C2=CC=CC=C2S1)C)CCCC |
Synonyme |
Benzothiazole, 2-butyl-2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)




![3,4,6-Trimethylbenzo[d]isoxazole](/img/structure/B52284.png)
